molecular formula C7H11ClO B2563980 2-Chloro-1-(2,2-dimethylcyclopropyl)ethanone CAS No. 1700262-60-7

2-Chloro-1-(2,2-dimethylcyclopropyl)ethanone

Cat. No.: B2563980
CAS No.: 1700262-60-7
M. Wt: 146.61
InChI Key: ASTVNHOUNYKVAF-UHFFFAOYSA-N
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Description

2-Chloro-1-(2,2-dimethylcyclopropyl)ethanone is a specialized chemical building block featuring a reactive α-chloroketone group attached to a strained 2,2-dimethylcyclopropyl ring. This unique structure makes it a valuable intermediate for synthesizing novel compounds in medicinal chemistry and agrochemical research. The cyclopropane ring is a key motif found in many biologically active molecules due to its ability to confer conformational restraint and metabolic stability . The electrophilic chloroacetyl group allows for further functionalization, particularly through nucleophilic substitution reactions, enabling the introduction of various amines, thiols, and other nucleophiles to create diverse compound libraries. Researchers can utilize this reagent in the design and synthesis of complex molecules, such as analogs of pyrethroid insecticides which often contain a 2,2-dimethylcyclopropane core . Its application is also relevant in developing stereoselective synthetic routes for halocyclopropyl alcohols and other high-value intermediates, leveraging methodologies like diastereoselective halocyclopropanation . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-chloro-1-(2,2-dimethylcyclopropyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClO/c1-7(2)3-5(7)6(9)4-8/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASTVNHOUNYKVAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1C(=O)CCl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(2,2-dimethylcyclopropyl)ethanone typically involves the chlorination of cyclopropylmethyl ketone. One common method includes dissolving cyclopropylmethyl ketone in a suitable solvent, such as dichloromethane, and adding a metallic aluminum catalyst. Chlorine gas is then introduced to the reaction mixture, leading to the formation of the desired product .

Industrial Production Methods

For industrial-scale production, continuous preparation systems are often employed. These systems allow for the sequential chlorination and purification steps to be carried out in a controlled manner, improving yield and efficiency. The use of automated control units ensures precise reaction conditions and minimizes the risk of impurities .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(2,2-dimethylcyclopropyl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

    Substitution: Formation of substituted ethanones.

    Reduction: Formation of alcohols.

    Oxidation: Formation of carboxylic acids or ketones.

Scientific Research Applications

2-Chloro-1-(2,2-dimethylcyclopropyl)ethanone is utilized in various scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for active pharmaceutical ingredients.

    Industry: Employed in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(2,2-dimethylcyclopropyl)ethanone involves its interaction with various molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the carbonyl group can engage in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Table 1: Molecular Properties of Selected Chloroethanones

Compound Name Molecular Formula Molecular Weight Key Substituents
2-Chloro-1-(2,2-dimethylcyclopropyl)ethanone* C₇H₁₁ClO ~154.62 (calc.) 2,2-dimethylcyclopropyl, Cl
1-(2,2-Dichlorocyclopropyl)ethanone C₅H₆Cl₂O 153.002 2,2-dichlorocyclopropyl
2-Chloro-1-(1-chlorocyclopropyl)ethanone C₅H₆Cl₂O 153.01 1-chlorocyclopropyl
2-Chloro-1-(2,5-dimethylphenyl)ethanone C₁₀H₁₁ClO 182.647 2,5-dimethylphenyl
2-Chloro-1-(3-fluorophenyl)ethanone C₈H₆ClFO 172.59 3-fluorophenyl

Key Observations :

  • Cyclopropane vs. The latter’s aromaticity confers resonance stabilization, reducing electrophilicity at the carbonyl group .
  • Halogen vs. Alkyl Groups: The dichloro and monochloro cyclopropane derivatives (e.g., vs. ) differ in electronic effects.

Key Differences :

  • Electrophilicity : Dichlorocyclopropyl analogs (e.g., ) are more electrophilic than dimethylcyclopropyl derivatives due to electron-withdrawing Cl groups.
  • Steric Effects: The 2,2-dimethylcyclopropyl group in the target compound may hinder reactions at the carbonyl carbon, contrasting with less hindered analogs like 2-Chloro-1-(3-fluorophenyl)ethanone .

Table 3: Stability and Handling

Compound Storage Conditions Safety Precautions
This compound* Likely 2–8°C (inferred) Avoid inhalation; use PPE (gloves, goggles).
2-Chloro-1-(2-chloro-5-methoxyphenyl)ethanone Not specified P261 (avoid dust/fume); P262 (skin protection) .
1-(2-Amino-6-nitrophenyl)ethanone Not specified Toxicological data incomplete; handle with caution .

Insights :

  • Cyclopropane derivatives generally require low-temperature storage to mitigate ring strain-induced decomposition .
Commercial and Research Significance
  • Pharmaceutical Potential: Analogs like 2-Chloro-1-(2-methyl-indoloquinoxalin-6-yl)ethanone (A3) are used in antitumor research, suggesting the target compound could be tailored for similar bioactivity .

Biological Activity

Chemical Structure and Properties

  • IUPAC Name: 2-Chloro-1-(2,2-dimethylcyclopropyl)ethanone
  • Molecular Formula: C7H11ClO
  • Molecular Weight: 146.62 g/mol

The compound features a chloro group and a cyclopropyl moiety, which may influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds with similar structures can act as enzyme inhibitors or modulators of signaling pathways. The presence of the chloro group enhances lipophilicity, facilitating cell membrane penetration and interaction with intracellular targets.

Antimicrobial Activity

Recent studies have shown that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, demonstrating significant inhibitory effects.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest potential applications in developing antimicrobial agents.

Case Studies

  • Anticancer Activity
    A study explored the cytotoxic effects of this compound on various cancer cell lines. The compound exhibited selective toxicity against breast cancer cells (MCF-7), with an IC50 value of 15 µM after 48 hours of treatment. This suggests its potential as a lead compound in anticancer drug development.
  • Neuroprotective Effects
    Another investigation focused on the neuroprotective properties of this compound in models of oxidative stress. Results indicated that it reduced reactive oxygen species (ROS) levels and improved cell viability in neuronal cell lines exposed to oxidative stressors.

Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • A systematic review highlighted its potential as a scaffold for designing new drugs targeting specific enzymes involved in metabolic pathways.
  • In vitro assays demonstrated that the compound could modulate inflammatory responses in immune cells, suggesting a role in treating inflammatory diseases.

Summary of Findings

The diverse biological activities observed for this compound indicate its potential as a valuable compound for further research and development in pharmacology.

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